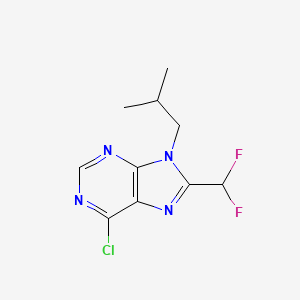![molecular formula C10H11BrClN B11853803 Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]- CAS No. 156697-68-6](/img/structure/B11853803.png)
Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(bromomethyl)-1-(4-chlorobenzyl)aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromomethyl group and a 4-chlorobenzyl group attached to the aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-(4-chlorobenzyl)aziridine typically involves the reaction of 4-chlorobenzylamine with an appropriate bromomethylating agent. One common method is the reaction of 4-chlorobenzylamine with bromoacetaldehyde diethyl acetal in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the aziridine ring.
Industrial Production Methods
Industrial production of 2-(bromomethyl)-1-(4-chlorobenzyl)aziridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(bromomethyl)-1-(4-chlorobenzyl)aziridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Ring-Opening Reactions: The strained aziridine ring can be opened by nucleophiles, resulting in the formation of linear amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alcohols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Ring-Opening Reactions: Acidic or basic conditions can facilitate ring-opening. For example, treatment with hydrochloric acid or sodium hydroxide can lead to the formation of linear amines.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Substitution: Substituted aziridines with various functional groups.
Ring-Opening Reactions: Linear amines with different substituents.
Oxidation and Reduction: Corresponding oxides or reduced amines.
Wissenschaftliche Forschungsanwendungen
2-(bromomethyl)-1-(4-chlorobenzyl)aziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(bromomethyl)-1-(4-chlorobenzyl)aziridine involves its reactivity due to the strained aziridine ring and the presence of reactive functional groups. The compound can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(bromomethyl)-1-benzylaziridine: Similar structure but lacks the 4-chloro substituent on the benzyl group.
2-(chloromethyl)-1-(4-chlorobenzyl)aziridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(4-chlorobenzyl)aziridine: Lacks the bromomethyl group, making it less reactive in certain nucleophilic substitution reactions.
Uniqueness
2-(bromomethyl)-1-(4-chlorobenzyl)aziridine is unique due to the combination of the bromomethyl and 4-chlorobenzyl groups, which confer specific reactivity and properties. The presence of the bromomethyl group enhances its reactivity in nucleophilic substitution reactions, while the 4-chlorobenzyl group provides additional steric and electronic effects that influence its behavior in chemical and biological systems.
Eigenschaften
CAS-Nummer |
156697-68-6 |
|---|---|
Molekularformel |
C10H11BrClN |
Molekulargewicht |
260.56 g/mol |
IUPAC-Name |
2-(bromomethyl)-1-[(4-chlorophenyl)methyl]aziridine |
InChI |
InChI=1S/C10H11BrClN/c11-5-10-7-13(10)6-8-1-3-9(12)4-2-8/h1-4,10H,5-7H2 |
InChI-Schlüssel |
SGQHDNSRLLJRAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N1CC2=CC=C(C=C2)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



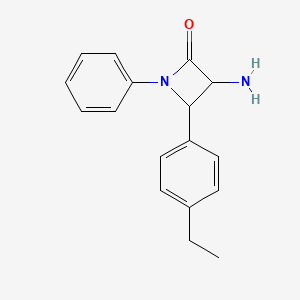
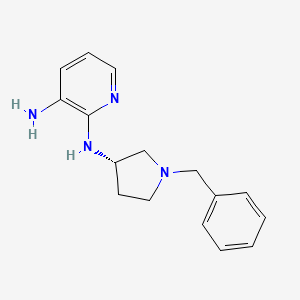
![2-(4-Chlorophenyl)-5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11853730.png)
![3-(Benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11853736.png)

![4-(4-Chlorophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B11853748.png)
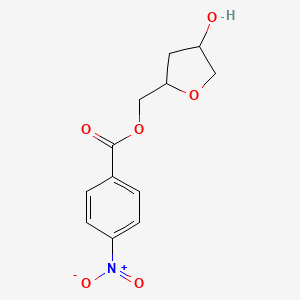
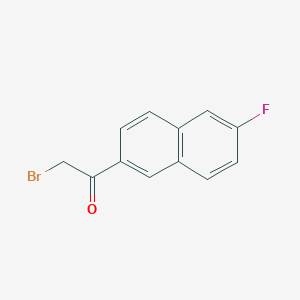
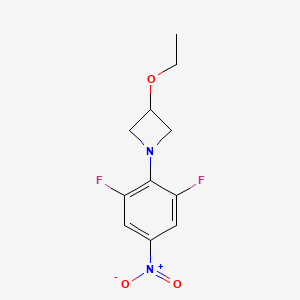

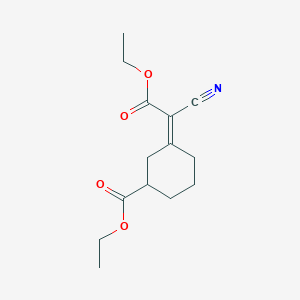
![3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate](/img/structure/B11853812.png)
